(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
SNKAANHOVFZAMR-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxocyclohexane-1-carboxylic acid using chiral catalysts. This method ensures the selective formation of the (1S,2S) enantiomer. Another method includes the resolution of racemic mixtures using chiral amines or other resolving agents .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of ketones or the use of whole-cell biocatalysts can provide efficient and sustainable routes for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted cyclohexane compounds .
Scientific Research Applications
While the search results do not provide specific case studies or comprehensive data tables focusing solely on the applications of "(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid," they do offer some insight into its chemistry and related compounds.
This compound
This compound is a chemical compound with the molecular formula . Key identifiers include:
- PubChem CID: 40478898
- IUPAC Name: (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
- InChI: InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
- InChIKey: SNKAANHOVFZAMR-WDSKDSINSA-N
- SMILES: C1CCC@@HO
- Molecular Weight: 144.17 g/mol
Related Research and Applications
- As a Building Block: Cis-configured hydroxycyclohexane carboxylic acid derivatives are considered central building blocks or immediate precursors for medicinally active compounds .
- (1R,2S)-1-amino-2-hydroxycyclopentane-carboxylic acid synthesis: This compound was synthesized from the 5S,6S isomer in excellent yield, following routine transformation . Both enantiomers of the 5-membered carbocyclic serine analogs were prepared with overall yields of approximately 50% .
- Esters of 2-hydroxy-cyclohexane-2-substituted carboxylic acids: These esters, including those of 2-phenyl-2-hydroxy-cyclohexanecarboxylic acid and 2-cyclohexyl-2-hydroxy-cyclohexanecarboxylic acid, exhibit antispastic activity and are useful for treating unhealthy conditions of biliary organs and the liver, as well as spastic conditions of digestive, biliary, urinary, and genital systems .
- Antispasmodic Compositions: Described novel esters and salts with antispastic activity, specifically esters of 2-phenyl-2-hydroxy-cyclohexane-carboxylic acid and 2-cyclohexyl-2-hydroxy-cyclohexane-carboxylic acid . These compounds do not show hypotensive effects and are suitable for spasms in biliary organs and the alimentary canal due to their anti-acetyl choline action . An example composition includes 2-diethylaminoethyl 2phenyl-2-hydroxy-cyclohexane-carboxylate .
Mechanism of Action
The mechanism of action of (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Amino vs. Hydroxyl Derivatives
- (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid Hydrochloride Structure: (1S,2R) stereochemistry with -NH₂ (amino) at C2 and -COOH at C1, forming a hydrochloride salt. Properties: The amino group increases basicity compared to the hydroxyl group in the target compound. The hydrochloride salt enhances solubility in polar solvents. Synthetic Relevance: Amino derivatives often require protection (e.g., tosylation) during synthesis, as seen in the preparation of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid .
- trans-2-Amino-1-cyclohexanecarboxylic Acid Structure: Trans configuration (non-specified stereochemistry) with -NH₂ at C2 and -COOH at C1. Properties: Melting point 274–278°C, significantly higher than typical hydroxyl derivatives due to stronger intermolecular forces (e.g., ionic interactions in zwitterionic forms) .
Positional Isomers
- 3-Hydroxycyclohexanecarboxylic Acid (cis/trans mixture)
Stereochemical Variations
- (1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic Acid Structure: (1R,2S) stereochemistry with both -NH₂ and -OH groups. Safety data for this derivative highlight the need for careful handling .
- (1S,2S)-1-Amino-2-phenylcyclohexanecarboxylic Acid Structure: Incorporates a phenyl group at C2, increasing lipophilicity. Applications: Enhanced membrane permeability makes such derivatives candidates for drug design, contrasting with the target compound’s role in bio-oils .
Substituent Complexity
- (1S,2S)-2-(1,3-Dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic Acid Structure: A bulky benzoisoindole substituent at C2.
(1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic Acid
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid in laboratory settings?
- Answer : This compound poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Researchers must wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize aerosol exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes . Store in a cool, dry place away from oxidizing agents, and dispose of waste via licensed facilities .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Answer : Use chiral HPLC or polarimetry to determine enantiomeric purity. X-ray crystallography is the gold standard for absolute configuration confirmation. NMR analysis (e.g., NOESY) can also reveal spatial relationships between protons on the cyclohexane ring and functional groups .
Q. What synthetic routes are available for preparing this compound?
- Answer : A common method involves the Diels-Alder reaction between ethyl(E)-3-nitroacrylate and furan, followed by hydrogenation and hydroxylation. Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases can yield enantiopure forms .
Advanced Research Questions
Q. How does the conformational flexibility of the cyclohexane ring influence the biological activity of this compound derivatives?
- Answer : The chair and boat conformations of the cyclohexane ring affect hydrogen bonding and steric interactions with biological targets. Computational studies (DFT or MD simulations) can predict dominant conformers, while crystallography or NMR validates these models. For example, substituents at the 1,2-positions may stabilize chair conformations, enhancing binding affinity to enzymes like cyclooxygenase .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Answer : Discrepancies in acute toxicity (e.g., H302 vs. unclassified ecological toxicity ) may arise from assay conditions (e.g., solvent choice, concentration). Re-evaluate using standardized OECD guidelines for oral toxicity (Test No. 423) and Ames tests for mutagenicity. Cross-reference with structurally similar compounds (e.g., cyclohexane-1,2-dicarboxylic acids) to infer potential hazards .
Q. What methodologies are effective for incorporating this compound into enantioselective drug synthesis?
- Answer : Use it as a chiral building block for β-amino acids or peptidomimetics. For example, couple the carboxylic acid moiety with amines via EDCI/HOBt-mediated reactions. To enhance enantioselectivity, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during ring-opening or functionalization steps .
Q. How can the electron-withdrawing effects of substituents modulate the reactivity of this compound in nucleophilic acyl substitutions?
- Answer : Substituents like trifluoromethyl groups (e.g., in analogs from ) increase electrophilicity at the carbonyl carbon. Monitor reaction kinetics via UV-Vis or IR spectroscopy. Compare activation energies (ΔG‡) using DFT calculations to predict optimal conditions for amide bond formation or esterification .
Data-Driven Research Questions
Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?
- Answer : Use QSAR models in software like COSMOtherm or Schrödinger’s QikProp to estimate logP, solubility, and pKa. Molecular docking (AutoDock Vina) can screen derivatives for target binding, while Gaussian or ORCA calculates thermodynamic stability of intermediates .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Answer : Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201). Compare results with structurally related compounds (e.g., cyclohexanecarboxylic acids) to extrapolate biodegradation potential and bioaccumulation factors .
Methodological Best Practices
- Stereochemical Analysis : Combine chiral chromatography with vibrational circular dichroism (VCD) for unambiguous assignment .
- Safety Compliance : Regularly update risk assessments using platforms like ChemSHERPA or IUCLID .
- Data Validation : Cross-check experimental results with computational predictions to identify outliers or systematic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
